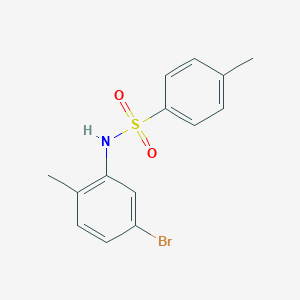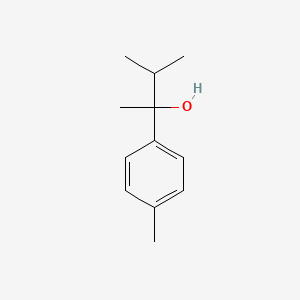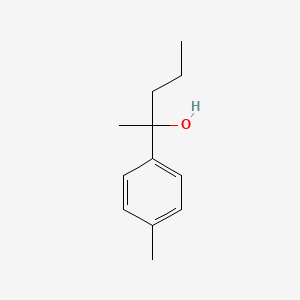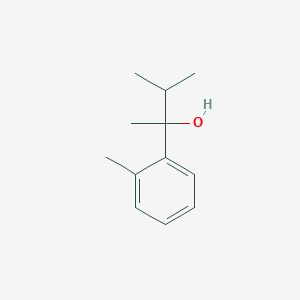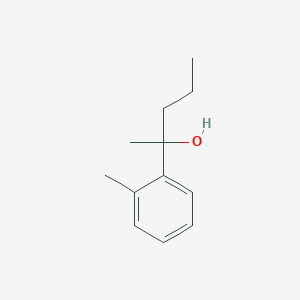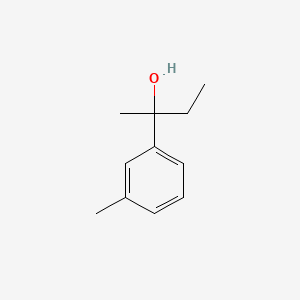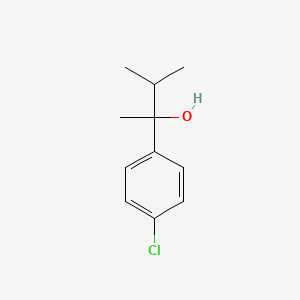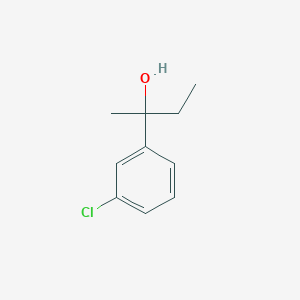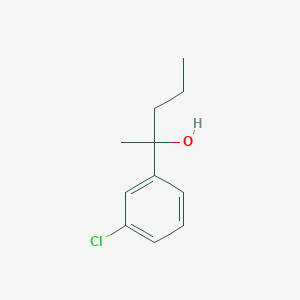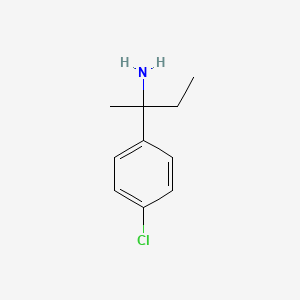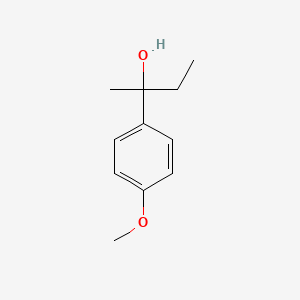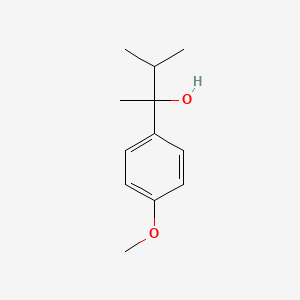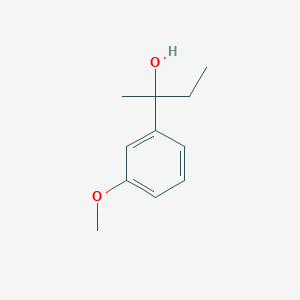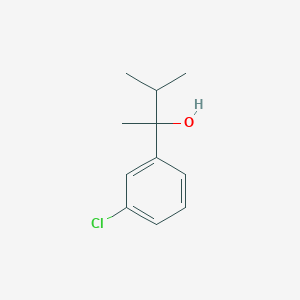
2-(3-Chlorophenyl)-3-methyl-butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is an organic compound belonging to the class of secondary alcohols. It features a chlorophenyl group attached to a butan-2-ol backbone, making it a versatile molecule in various chemical applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-chlorophenylmagnesium bromide with acetone in the presence of anhydrous ether, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 3-chlorobenzaldehyde with methylamine, followed by reduction using sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Grignard reactions, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce the corresponding ketone, 2-(3-chlorophenyl)-3-methyl-butanone.
Reduction: Reduction reactions can convert the ketone back to the secondary alcohol.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chlorophenyl)-3-methyl-butanone.
Reduction: this compound (reformed).
Substitution: Various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is used in various scientific research fields:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in drug design and development.
Industry: As an intermediate in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, altering the biological activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorophenyl)-3-methyl-butan-2-ol
2-(3-Chlorophenyl)-2-methyl-propanol
2-(3-Chlorophenyl)-butan-1-ol
Uniqueness: 2-(3-Chlorophenyl)-3-methyl-butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGJXABSEYFVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
